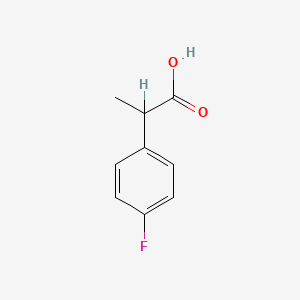

2-(4-Fluorophenyl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSCGBODJGIJNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60997285 | |

| Record name | 2-(4-Fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75908-73-5 | |

| Record name | 4-Fluoro-α-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75908-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075908735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluorophenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-(4-Fluorophenyl)propanoic Acid

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 2-(4-Fluorophenyl)propanoic acid, a key chemical intermediate and structural analogue to several non-steroidal anti-inflammatory drugs (NSAIDs). This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It consolidates critical data on the compound's chemical identity, physical characteristics, spectroscopic profile, and analytical methodologies. Furthermore, it offers practical, field-proven protocols and safety information essential for laboratory applications.

Chemical Identity and Structure

This compound is a carboxylic acid derivative characterized by a fluorine-substituted phenyl ring attached to the alpha-carbon of propanoic acid. This substitution significantly influences its electronic properties and reactivity. The presence of a chiral center at the alpha-carbon means the compound exists as a racemic mixture or as individual enantiomers, (S)- and (R)-.[1][2][3][4] The (S)-enantiomer is of particular interest in pharmaceutical research.

| Identifier | Data | Source(s) |

| IUPAC Name | This compound | [5] |

| Synonyms | 2-(4-fluorophenyl)propionic acid, 4-Fluoro-alpha-methylphenylacetic acid | [5][6] |

| CAS Number | 75908-73-5 (Racemate); 191725-90-3 ((S)-enantiomer) | [1][2][5] |

| Molecular Formula | C₉H₉FO₂ | [1][5][6][7] |

| Molecular Weight | 168.16 g/mol | [1][2][5][7] |

| Canonical SMILES | CC(C1=CC=C(C=C1)F)C(=O)O | [5] |

| (S)-enantiomer SMILES | CC(=O)O | [2] |

| InChI Key | IXSCGBODJGIJNN-UHFFFAOYSA-N (Racemate) | [5] |

| (S)-enantiomer InChI Key | IXSCGBODJGIJNN-LURJTMIESA-N | [2] |

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems. They dictate solubility, absorption, distribution, and reactivity.

| Property | Value / Description | Source(s) |

| Physical State | Liquid, Semi-Solid, or Solid | |

| Boiling Point | 258.8 ± 15.0 °C (Predicted) | [6] |

| Density | ~1.2 g/cm³ (Predicted) | [6] |

| pKa | Estimated ~4.0-4.5 | |

| LogP (Octanol/Water) | 2.01 (Calculated for (S)-enantiomer) | [1] |

| Solubility | Expected to be soluble in organic solvents (e.g., ethanol, ether, chloroform) and sparingly soluble in water. | [8][9] |

Discussion of Properties:

-

Physical State: The compound is often described as a low-melting solid or semi-solid at room temperature, which is consistent with its moderate molecular weight and potential for hydrogen bonding.

-

LogP (Lipophilicity): The calculated LogP value of 2.01 indicates that this compound is moderately lipophilic.[1] This property is critical in drug development, as it influences the compound's ability to cross biological membranes.

-

Solubility: As a carboxylic acid, its solubility in aqueous solutions is pH-dependent. In neutral or acidic water, its solubility is low. However, it readily dissolves in aqueous base solutions upon deprotonation to form the more soluble carboxylate salt. Its aromatic ring and alkyl chain contribute to its solubility in common organic solvents.

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.

-

O-H Stretch: A very broad absorption is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption should appear around 1700-1725 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.[11]

-

C=C Stretch: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

-

C-F Stretch: A strong absorption between 1250-1000 cm⁻¹ is indicative of the carbon-fluorine bond.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information.

-

¹H NMR:

-

-COOH: A singlet, typically broad, far downfield (>10 ppm).

-

Aromatic Protons: Two sets of doublets (or a more complex multiplet) in the aromatic region (7.0-7.5 ppm) due to the para-substituted ring.

-

-CH-: A quartet alpha to the carbonyl group, coupled to the methyl protons.

-

-CH₃: A doublet coupled to the alpha-proton.

-

-

¹³C NMR:

-

-

Mass Spectrometry (MS): In Electron Ionization (EI) mode, the molecular ion peak (M⁺) would be expected at m/z 168. Key fragmentation patterns would likely include the loss of the carboxyl group (-COOH, 45 Da) and other characteristic fragments.

Analytical Methodologies

Accurate quantification and purity assessment are crucial for any research application. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the standard method for analyzing this compound.

Purity Determination by RP-HPLC

Principle of the Method: This method leverages the compound's moderate lipophilicity for retention on a nonpolar stationary phase (like C18). An acidified aqueous-organic mobile phase is used to ensure the carboxylic acid remains in its neutral, protonated form, leading to consistent retention and sharp peak shapes. The aromatic phenyl ring provides strong chromophores, allowing for sensitive detection using a UV spectrophotometer.

Experimental Protocol:

-

Reagents and Materials:

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Trifluoroacetic acid (TFA) or Formic Acid (HPLC grade)

-

Volumetric flasks, pipettes, and autosampler vials

-

-

Instrumentation:

-

HPLC system with a binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

-

Preparation of Solutions:

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

-

Working Standard (e.g., 100 µg/mL): Dilute the stock solution 1:10 with the 50:50 mobile phase mixture.

-

Sample Preparation: Prepare unknown samples at a similar concentration to the working standard using the same diluent.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 230 nm (or scan with PDA to find λ-max)

-

Gradient Elution:

-

0-1 min: 40% B

-

1-10 min: 40% to 90% B

-

10-12 min: 90% B

-

12.1-15 min: 40% B (re-equilibration)

-

-

-

Data Analysis:

-

Identify the peak for this compound by comparing the retention time with the reference standard.

-

Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

HPLC Analysis Workflow Diagram

Caption: Workflow for purity analysis of this compound by RP-HPLC.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous.[2][5]

| Safety Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12] |

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[12] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][6] Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound is a chiral carboxylic acid with well-defined physicochemical properties that make it a valuable building block in organic synthesis and medicinal chemistry. Its moderate lipophilicity, predictable spectroscopic characteristics, and amenability to standard analytical techniques like RP-HPLC allow for its effective use and quality control in a research setting. A thorough understanding of its properties, coupled with stringent adherence to safety protocols, is paramount for its successful application.

References

- (S)-2-(4-Fluorophenyl)propanoic acid. ChemScene.

- CAS 459-31-4 | 3-(4-Fluorophenyl)propionic acid. Synblock.

- Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid. PrepChem.com.

- This compound | 75908-73-5. Sigma-Aldrich.

- 2-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 2723915. PubChem - NIH.

- 3-(4-Fluorophenyl)propionic acid 97 459-31-4. Sigma-Aldrich.

- 75908-73-5(2-(4-fluorophenyl)propionic acid) Product Description. ChemicalBook.

- (2S)-2-(4-fluorophenyl)propanoic acid | C9H9FO2 | CID 6950752. PubChem.

- 3-(4-Fluorophenyl)propionic acid 97 459-31-4. Sigma-Aldrich.

- 2-(4-FLUOROPHENYL)PROPIONIC ACID. gsrs.

- ANALYTICAL METHOD SUMMARIES. [Source Link]

- 3-(4-FLUOROPHENYL)PROPIONIC ACID CAS#: 459-31-4. ChemicalBook.

- This compound, (2S)-. gsrs.

- SAFETY D

- Analytical Method Summaries. [Source Link]

- SAFETY D

- Consider the spectral data for 3-(4-fluorophenyl)propanoic acid... Transtutors.

- Propionic acid. Wikipedia.

- Propanoic acid solubility in ethyl acetate vs w

- pKa Vaules for Organic and Inorganic Bronsted Acids

Sources

- 1. chemscene.com [chemscene.com]

- 2. (2S)-2-(4-fluorophenyl)propanoic acid | C9H9FO2 | CID 6950752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 2-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 2723915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 75908-73-5 CAS MSDS (2-(4-fluorophenyl)propionic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. CAS 459-31-4 | 3-(4-Fluorophenyl)propionic acid - Synblock [synblock.com]

- 8. Propionic acid - Wikipedia [en.wikipedia.org]

- 9. reddit.com [reddit.com]

- 10. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 11. (Solved) - Consider the spectral data for 3-(4-fluorophenyl)propanoic acid... (1 Answer) | Transtutors [transtutors.com]

- 12. fishersci.com [fishersci.com]

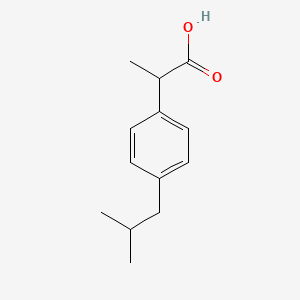

2-(4-Fluorophenyl)propanoic acid structural analogues and derivatives

An In-Depth Technical Guide to 2-(4-Fluorophenyl)propanoic Acid: Synthesis, Medicinal Chemistry, and Therapeutic Applications of its Analogues and Derivatives

Abstract

The this compound core represents a quintessential privileged scaffold in modern medicinal chemistry. As a central component of numerous biologically active compounds, most notably in the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), its utility extends far beyond inflammation into oncology, neuroscience, and anti-infective research. The strategic incorporation of a fluorine atom at the 4-position of the phenyl ring is a deliberate design choice that profoundly influences the molecule's pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth exploration of this scaffold, designed for researchers, chemists, and drug development professionals. It dissects the causal reasoning behind synthetic strategies, details validated experimental protocols, and synthesizes the structure-activity relationships (SAR) across diverse therapeutic targets. We will examine classical and modern catalytic syntheses, the rationale for derivatization, and the expanding biological activities of its analogues, offering a comprehensive view of this versatile chemical entity.

Part 1: The 2-(4-Aryl)propanoic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

The "Profen" Archetype: A Foundation of Modern Therapeutics

The 2-arylpropanoic acid motif is one of the most successful structural frameworks in pharmaceutical science, forming the backbone of the widely used "profen" family of NSAIDs.[1][2] Compounds like Ibuprofen and Flurbiprofen are staples in the management of pain and inflammation.[2][3] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—key mediators of inflammation.[2] The enduring success of this scaffold is attributable to its optimal combination of a hydrophobic aryl group, which anchors the molecule in a corresponding pocket of the enzyme active site, and a carboxylic acid moiety that forms crucial electrostatic interactions.[4] This fundamental architecture has proven to be highly adaptable, allowing for extensive modification to tune potency, selectivity, and safety profiles.

The Strategic Role of Fluorine in Drug Design

The placement of a fluorine atom, particularly at the para-position of the phenyl ring as in this compound, is a cornerstone of modern medicinal chemistry.[5] This substitution is not arbitrary; it is a calculated decision to leverage fluorine's unique properties to enhance drug-like characteristics.[6][7]

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to metabolic cleavage by enzymes like cytochrome P450.[8] In many aryl compounds, the para-position is susceptible to oxidative metabolism (hydroxylation). Introducing a fluorine atom at this site effectively blocks this metabolic pathway, which can lead to a longer drug half-life and improved bioavailability.[8]

-

Modulation of Physicochemical Properties: Fluorine is the most electronegative element, and its introduction can significantly alter a molecule's electronic distribution.[9][10] This can influence the acidity (pKa) of the carboxylic acid group, potentially affecting its interaction with biological targets and its absorption profile.

-

Enhanced Binding Affinity: The fluorine atom can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions. It can also alter the conformation of the molecule to better fit the target site.

-

Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which is often crucial for its ability to cross biological membranes, such as the blood-brain barrier for CNS-active agents.[8]

Part 2: Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives can be accomplished through various routes, ranging from classical multi-step procedures to highly efficient, modern catalytic methods. The choice of method often depends on the desired scale, substrate availability, and the need for stereochemical control.

Classical Synthetic Routes

Traditional methods for synthesizing the this compound core often begin with readily available precursors like 4-fluoroacetophenone.[4] Another established pathway involves the arylation of a malonic ester derivative with a suitable 4-fluorophenyl electrophile, followed by hydrolysis and decarboxylation to yield the target acid core.[9] While reliable, these methods can be multi-stepped and may lack the efficiency of more contemporary approaches.

Modern Palladium-Catalyzed Approaches

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of 2-arylpropanoic acids, offering high yields and functional group tolerance.[4] Palladium-catalyzed reactions are particularly prominent.[3] A highly efficient and flexible two-step, one-pot procedure has been developed to synthesize profens, including the fluorinated analogue Flurbiprofen.[3] This process involves a sequential Heck coupling of an aryl bromide with ethylene, followed by a hydroxycarbonylation of the resulting styrene.

Protocol: One-Pot Synthesis of 2-Aryl Propionic Acids via Heck Coupling and Hydroxycarbonylation [3]

This protocol describes a general procedure for the synthesis of 2-aryl propionic acids from aryl bromides in a single reaction vessel, minimizing purification steps.

Step 1: Heck Reaction

-

To a pressure-resistant reaction vessel, add the aryl bromide (e.g., 1-bromo-4-fluorobenzene) (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), and a suitable phosphine ligand (e.g., neoisopinocampheyldiphenylphosphine, 2 mol%).

-

Add a solvent (e.g., N,N-Dimethylformamide, DMF) and a base (e.g., triethylamine, Et₃N, 1.5 mmol).

-

Seal the vessel, purge with ethylene gas, and then pressurize with ethylene (e.g., 20 bar).

-

Heat the reaction mixture (e.g., to 120 °C) and stir for a specified time (e.g., 16 hours) until the aryl bromide is consumed (monitor by GC or TLC).

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the ethylene gas.

Step 2: Hydroxycarbonylation

-

To the same reaction vessel containing the crude styrene product from Step 1, add a source of carbon monoxide (e.g., Mo(CO)₆, 1.0 mmol) and water (5.0 mmol).

-

Seal the vessel again and heat (e.g., to 120 °C) for a specified time (e.g., 24 hours).

-

Cool the reaction to room temperature.

-

Perform an aqueous workup: Add water and a base (e.g., NaOH solution) to the reaction mixture. Wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities.

-

Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the 2-arylpropanoic acid product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

Self-Validation: The integrity of this protocol is validated by the high regioselectivity of the hydroxycarbonylation step, which overwhelmingly favors the formation of the desired branched-chain carboxylic acid over the linear isomer.[3] The final product's identity and purity can be confirmed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Caption: One-pot workflow for 2-arylpropanoic acid synthesis.

Part 3: Therapeutic Applications and Structure-Activity Relationships (SAR)

The this compound scaffold and its derivatives have been explored for a wide range of therapeutic applications, demonstrating remarkable biological versatility.

Anti-inflammatory Agents (COX Inhibitors)

The primary and most well-established application is in anti-inflammatory therapy.[2][11]

-

Mechanism of Action: These compounds act as competitive inhibitors of COX enzymes, preventing the conversion of arachidonic acid into prostaglandins.

-

Structure-Activity Relationship (SAR):

-

The carboxylic acid group is essential for activity, typically forming a salt bridge or hydrogen bond with a key arginine residue in the COX active site.[4]

-

The α-methyl group on the propionic acid chain is crucial. The (S)-enantiomer is generally the more active COX inhibitor.

-

The 4-fluorophenyl ring occupies a hydrophobic channel within the enzyme. Modifications to this ring can modulate potency and COX-1/COX-2 selectivity. For instance, creating a biphenyl system (as in Flurbiprofen) enhances potency.[4]

-

Caption: Key pharmacophoric features for COX inhibition.

Anticancer Agents

A growing body of research has highlighted the potent anticancer activities of arylpropionic acid derivatives, often acting through COX-independent mechanisms.[1][11] This has opened a major new avenue for the development of this scaffold.

-

SAR for Anticancer Activity: Studies have shown that derivatization can lead to potent antiproliferative effects. For example, a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were synthesized and evaluated against the A549 lung cancer cell line.[12]

-

The presence of a thiazole ring was a key structural feature.

-

Conversion of the acetyl group to an oxime moiety (-C=NOH) dramatically increased cytotoxicity, with some compounds showing significantly greater potency than the standard chemotherapy agent cisplatin.[12] This suggests the oxime group is critical for interaction with anticancer targets.

-

Esterification of the carboxylic acid in these specific derivatives led to diminished activity, indicating the free acid is preferred for this anticancer mechanism.[12]

-

Table 1: Cytotoxicity of Selected Propanoic Acid Derivatives against A549 Lung Cancer Cells [12]

| Compound | Key Structural Feature | IC₅₀ (µM) |

| Cisplatin | Reference Drug | >10 |

| Compound 21 | Carboxylic acid + Oxime | 5.42 |

| Compound 22 | Carboxylic acid + Oxime (p-F) | 2.47 |

| Compound 23 | Methyl ester + Oxime | >10 |

Data synthesized from findings reported in the cited literature.[12]

Central Nervous System (CNS) Ligands

The this compound scaffold also serves as a valuable intermediate for molecules targeting the CNS.[9] Its structural analogues are key components in the synthesis of potent and selective inhibitors of the dopamine transporter (DAT), which are investigated as potential treatments for psychostimulant use disorders.[9] The lipophilicity imparted by the fluorophenyl group can be advantageous for achieving the necessary penetration of the blood-brain barrier.[8]

Part 4: Advanced Derivatives and Future Directions

Innovation with the this compound scaffold continues, focusing on improving safety profiles, enhancing pharmacokinetic properties, and expanding into new biological targets.

Prodrug Strategies for Reduced Toxicity

A major drawback of long-term NSAID use is gastrointestinal ulceration, which is partly caused by local irritation from the carboxylic acid moiety.[2] A common and effective strategy to mitigate this is to create prodrugs by temporarily masking the carboxylate group. Converting the acid to an ester or an amide can reduce local irritation. These prodrugs are designed to be inactive until they are metabolized back to the active carboxylic acid in the body, thus delivering the therapeutic effect with potentially fewer side effects.[2][11]

Metabolic Stabilization through Deuteration

To further enhance pharmacokinetic profiles, researchers have employed isotopic labeling. Specifically, substituting hydrogen atoms with deuterium at sites susceptible to metabolic breakdown can slow the rate of metabolism.[4] This is due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is cleaved more slowly by enzymes than a carbon-hydrogen (C-H) bond.[4] This strategy can lead to increased drug exposure and a longer half-life, potentially allowing for lower or less frequent dosing.

Conclusion

The this compound structure is far more than a simple building block; it is a highly refined and versatile scaffold that continues to fuel innovation in drug discovery. Its foundational role in the development of anti-inflammatory drugs has provided a springboard for expansion into diverse and complex therapeutic areas, including oncology and neuroscience. The deliberate inclusion of fluorine is a testament to the power of rational drug design, enabling chemists to fine-tune molecular properties for enhanced efficacy and safety. Through the application of modern synthetic methodologies and a deepening understanding of its structure-activity relationships, the analogues and derivatives of this compound are poised to remain a valuable source of new therapeutic agents for years to come.

References

-

Benchchem. 2-(4-Fluorophenyl)-3-phenylpropanoic Acid.

-

Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry.

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research.

-

Benchchem. This compound.

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate.

-

Worlikar, P., et al. (2018). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules.

-

Vergura, S., et al. (2023). 2-Arylpropionic acids NSAIDs (1a–d) and 2-aryloxypropionic acids (2a,b). ResearchGate.

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Growing Demand for Fluorinated Propionic Acid Derivatives in Pharma R&D.

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of Fluorinated Amino Acids in Modern Drug Design: A Focus on R-3-Amino-3-(4-fluorophenyl)propionic Acid.

-

Szymański, P., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.

-

Zasukhin, V. V., & Zherebker, A. (2020). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry.

-

Patsnap. (2016). Preparation method of 2-(2--fluoro-4-biphenylyl) propionic acid.

-

Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry.

-

University of Michigan. Fluorine in Medicinal Chemistry.

-

Nebesarskyi, A., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules.

-

Natsume, S., et al. (1993). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Chemical & Pharmaceutical Bulletin.

Sources

- 1. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. soci.org [soci.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Biological Activity of 2-(4-Fluorophenyl)propanoic Acid (Flurbiprofen)

Abstract

2-(4-Fluorophenyl)propanoic acid, widely known as Flurbiprofen, is a potent nonsteroidal anti-inflammatory drug (NSAID) belonging to the phenylalkanoic acid class.[1] Developed in the 1960s, it has established clinical use for managing pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[2][3] This technical guide provides an in-depth analysis of the biological activity of Flurbiprofen, focusing on its primary mechanism of action, stereoselective pharmacology, and diverse physiological effects. We will explore its potent inhibition of cyclooxygenase (COX) enzymes, the differential activities of its (S)- and (R)-enantiomers, and its emerging roles in oncology and neurodegenerative disease research.[4][5] Furthermore, this guide furnishes a detailed experimental protocol for assessing its COX-inhibitory activity, providing a practical framework for researchers in the field.

Introduction and Physicochemical Profile

Flurbiprofen is a propionic acid derivative that shares a structural and functional lineage with other prominent NSAIDs like ibuprofen and naproxen.[1][6] It is a chiral molecule, marketed as a racemic mixture of its two enantiomers: (S)-(+)-flurbiprofen and (R)-(-)-flurbiprofen.[7] This stereochemistry is of paramount importance, as the biological activity, particularly the anti-inflammatory effect, resides almost entirely within the (S)-enantiomer.[8][9]

Chemical Properties:

-

Systematic Name: this compound[10]

-

Molecular Formula: C₁₅H₁₃FO₂

-

Molecular Weight: 244.26 g/mol

-

Chirality: Exists as a racemic mixture [(S)- and (R)-enantiomers][7]

Primary Mechanism of Action: Cyclooxygenase Inhibition

The principal mechanism underlying Flurbiprofen's therapeutic effects is the non-selective, reversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][11] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[11][12]

-

COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[12]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for producing the prostaglandins that mediate inflammatory responses.[12]

By blocking both isoforms, Flurbiprofen effectively reduces the synthesis of prostaglandins, thereby alleviating the signs and symptoms of inflammation.[11] The inhibitory potency of Flurbiprofen is stereoselective, with the (S)-enantiomer being significantly more potent against both COX isoforms than the (R)-enantiomer.[8][13]

Caption: Mechanism of Flurbiprofen's anti-inflammatory action.

Quantitative Inhibitory Activity

Flurbiprofen is a highly potent inhibitor of both COX isoforms. The half-maximal inhibitory concentrations (IC₅₀) demonstrate its strong activity, with a notable preference for COX-1. The differential potency of the enantiomers is critical to understanding its pharmacological profile.

| Compound/Enantiomer | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Source(s) |

| Racemic Flurbiprofen | 0.1 | 0.4 | |

| (S)-Flurbiprofen | ~0.03 - 0.5 | ~0.5 - 0.91 | [8][14] |

| (R)-Flurbiprofen | ~44 | ~123 | [14] |

Key Biological and Pharmacological Effects

Anti-inflammatory and Analgesic Activity

The anti-inflammatory effects of Flurbiprofen are a direct consequence of its inhibition of prostaglandin synthesis at the site of injury.[3] The analgesic properties are more complex. The (S)-enantiomer exerts both peripheral and central antinociceptive effects.[4] In contrast, the (R)-enantiomer, which lacks significant peripheral anti-inflammatory (COX-inhibiting) activity, still produces analgesia, suggesting a central mechanism of action that is independent of prostaglandin synthesis.[4] This has led to research into (R)-Flurbiprofen as a potential analgesic with a reduced risk of gastrointestinal side effects typically associated with COX-1 inhibition.[4]

Antipyretic Properties

Flurbiprofen also possesses antipyretic (fever-reducing) properties.[15] Fever is often triggered by pyrogens that increase prostaglandin E2 (PGE2) levels in the hypothalamus, thereby elevating the body's thermoregulatory set point. By inhibiting COX enzymes in the central nervous system, Flurbiprofen reduces PGE2 production, which helps to restore the normal body temperature.

Emerging Activities: Oncology and Neurodegeneration

Beyond its classical NSAID functions, Flurbiprofen has shown promise in other therapeutic areas.

-

Oncology: Studies have indicated that Flurbiprofen can inhibit the proliferation, invasion, and migration of cancer cells, such as in colorectal cancer, through mechanisms involving COX-2 inhibition.[16] It has also been shown to regulate prostate stem cell antigen via Akt kinase activation.

-

Alzheimer's Disease: A significant area of research involves Flurbiprofen and its enantiomers as modulators of γ-secretase. Both (R)- and (S)-Flurbiprofen can selectively lower the production of the toxic amyloid-β 42 (Aβ42) peptide, a key component of amyloid plaques in Alzheimer's disease.[5] Because (R)-Flurbiprofen lacks potent COX activity, it has been investigated as a targeted Aβ42-lowering agent with a potentially better safety profile.[5]

Pharmacokinetics: An Enantioselective Profile

Flurbiprofen is rapidly and completely absorbed after oral administration.[9][17] Its pharmacokinetics are stereoselective, meaning the body processes the two enantiomers differently.[7][18]

-

Absorption: Rapid, with peak plasma concentrations reached in approximately 30 to 240 minutes.[3][17] The area under the curve (AUC) is proportional to the dose.[7][19]

-

Distribution: Binds extensively to plasma albumin in a stereoselective manner and achieves substantial concentrations in synovial fluid, a key site of action for arthritis.[7][9]

-

Metabolism: Extensively metabolized in the liver, primarily by the CYP2C9 enzyme, to hydroxylated and glucuro-conjugated metabolites.[14][20]

-

Chiral Inversion: Unlike some other profens, (R)-Flurbiprofen undergoes negligible chiral inversion to the more active (S)-enantiomer in humans.[4][7]

-

Elimination: Metabolites are excreted in the urine, with a terminal half-life of 3 to 6 hours.[7][17]

Experimental Protocol: Whole-Blood COX-1/COX-2 Inhibition Assay

This protocol provides a robust, self-validating method to determine the IC₅₀ values of this compound for COX-1 and COX-2, adapted from established methodologies.[21] The assay leverages the distinct cellular sources of COX isoforms in whole blood: COX-1 from platelets and inducible COX-2 from monocytes.

Materials and Reagents

-

Freshly drawn human whole blood (heparinized)

-

This compound (and/or enantiomers), dissolved in DMSO

-

Lipopolysaccharide (LPS) from E. coli

-

Calcium Ionophore A23187

-

Acetylsalicylic acid (for COX-1 suppression in the COX-2 assay)

-

Phosphate Buffered Saline (PBS)

-

Enzyme immunoassay (EIA) kits for Prostaglandin E₂ (PGE₂) and Thromboxane B₂ (TxB₂)

-

96-well plates, incubators (37°C), centrifuge

Experimental Workflow Diagram

Caption: Workflow for whole-blood COX-1 and COX-2 inhibition assays.

Step-by-Step Methodology

For COX-1 Inhibition (TxB₂ Production):

-

Prepare serial dilutions of Flurbiprofen in DMSO.

-

Aliquot 100 µL of heparinized whole blood into 96-well plate wells.

-

Add 1 µL of the Flurbiprofen dilutions or vehicle (DMSO) to the appropriate wells.

-

Pre-incubate the plate for 15 minutes at 37°C.

-

To initiate the reaction, add Calcium Ionophore A23187 to a final concentration of 25 µM to stimulate COX-1 activity in platelets.

-

Incubate for exactly 60 minutes at 37°C.

-

Stop the reaction by placing the plate on ice and centrifuging to pellet the cells.

-

Collect the supernatant (plasma) and measure the concentration of TxB₂ (the stable metabolite of TxA₂) using a commercial EIA kit.

For COX-2 Inhibition (PGE₂ Production):

-

Prepare serial dilutions of Flurbiprofen in DMSO.

-

To suppress any contribution from COX-1, first add acetylsalicylic acid to the heparinized whole blood.

-

Aliquot 100 µL of the blood into 96-well plate wells.

-

Add 1 µL of the Flurbiprofen dilutions or vehicle (DMSO).

-

To induce COX-2 expression in monocytes, add LPS to a final concentration of 10 µg/mL.[21]

-

Incubate the plate for 24 hours at 37°C in a humidified incubator.

-

After incubation, centrifuge the plate to pellet the cells.

-

Collect the supernatant (plasma) and measure the concentration of PGE₂ using a commercial EIA kit.

Data Analysis: For both assays, calculate the percentage inhibition of prostanoid synthesis for each Flurbiprofen concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

Summary and Future Directions

This compound (Flurbiprofen) is a powerful NSAID whose biological activity is dominated by its potent, non-selective inhibition of COX-1 and COX-2 enzymes. Its pharmacology is intrinsically linked to its stereochemistry, with the (S)-enantiomer driving the majority of its anti-inflammatory effects. While its clinical utility for pain and inflammation is well-established, the distinct central analgesic properties of the (R)-enantiomer and the γ-secretase modulating activity of both enantiomers present exciting avenues for future drug development.[4][5] Further research into designing analogs that can separate the desired Aβ42-lowering or analgesic effects from COX inhibition could lead to novel therapeutics for Alzheimer's disease or pain management with improved safety profiles.[22]

References

-

Wikipedia. Flurbiprofen. [Link]

-

Szpunar, G. J., et al. (1986). Pharmacokinetics of flurbiprofen. The American Journal of Medicine, 80(3), 10-15. [Link]

-

Glenn, E. M., et al. (1973). Some biological properties of flurbiprofen, an anti-inflammatory, analgesic and antipyretic agent. Arzneimittel-Forschung, 23(11), 1535-1545. [Link]

-

Merck Millipore. Clinical pharmacokinetics of flurbiprofen and its enantiomers. [Link]

-

Brune, K., et al. (1992). New insights into the site and mode of antinociceptive action of flurbiprofen enantiomers. The Journal of Clinical Pharmacology, 32(4), 346-352. [Link]

-

MedlinePlus. Flurbiprofen: MedlinePlus Drug Information. [Link]

-

Eriksen, J. L., et al. (2003). NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo. The Journal of Clinical Investigation, 112(3), 440-449. [Link]

-

Patient.info. Flurbiprofen tablets for pain and inflammation. [Link]

-

PrepChem.com. Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid. [Link]

-

Wang, Y., et al. (2022). Flurbiprofen suppresses the inflammation, proliferation, invasion and migration of colorectal cancer cells via COX2. Oncology Letters, 24(5), 396. [Link]

-

Biswas, J., et al. (2018). Flurbiprofen : A non-selective cyclooxygenase (COX) inhibitor for treatment of non-infectious, non-necrotising anterior scleritis. Indian Journal of Ophthalmology, 66(11), 1641-1644. [Link]

-

Geisslinger, G., et al. (1992). Effects of pure enantiomers of flurbiprofen in comparison to racemic flurbiprofen on eicosanoid release from various rat organs ex vivo. Eicosanoids, 5(2), 85-90. [Link]

-

Menzel-Soglowek, S., et al. (1992). Stereoselective pharmacokinetics of flurbiprofen in humans and rats. Journal of Pharmaceutical Sciences, 81(9), 899-903. [Link]

-

Albert, K. S., et al. (1986). Pharmacokinetics of flurbiprofen in man. I. Area/dose relationships. Biopharmaceutics & Drug Disposition, 7(1), 57-65. [Link]

-

Patsnap Synapse. What is Flurbiprofen used for?. [Link]

-

World Journal of Pharmaceutical and Medical Research. (2024). CLINICAL PHARMACOLOGY OF FLURBIPROFEN. [Link]

-

Mor, M., et al. (2005). Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of β-Amyloid1–42 Secretion. Journal of Medicinal Chemistry, 48(18), 5875-5878. [Link]

-

Jamali, F., et al. (1993). Clinical pharmacokinetics of flurbiprofen and its enantiomers. Clinical Pharmacokinetics, 24(4), 338-347. [Link]

-

Mor, M., et al. (2005). Synthesis and biological activity of flurbiprofen analogues as selective inhibitors of beta-amyloid(1)(-)(42) secretion. Journal of Medicinal Chemistry, 48(18), 5875-5878. [Link]

-

Drugs.com. Flurbiprofen Uses, Side Effects & Warnings. [Link]

-

van Hecken, A., et al. (1998). Flurbiprofen and enantiomers in ophthalmic solution tested as inhibitors of prostanoid synthesis in human blood. Journal of Ocular Pharmacology and Therapeutics, 14(3), 239-246. [Link]

-

R Discovery. What are the mechanisms of action of FLURBIPROFEN at the molecular and cellular levels?. [Link]

-

Patsnap Synapse. What is the mechanism of Flurbiprofen Axetil?. [Link]

-

PubChem. 2-(4-Fluorophenyl)propionic acid. [Link]

-

ResearchGate. Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). [Link]

Sources

- 1. Flurbiprofen - Wikipedia [en.wikipedia.org]

- 2. Flurbiprofen: MedlinePlus Drug Information [medlineplus.gov]

- 3. Flurbiprofen : A non-selective cyclooxygenase (COX) inhibitor for treatment of non-infectious, non-necrotising anterior scleritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New insights into the site and mode of antinociceptive action of flurbiprofen enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. merckmillipore.com [merckmillipore.com]

- 8. apexbt.com [apexbt.com]

- 9. Clinical pharmacokinetics of flurbiprofen and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 2723915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. patient.info [patient.info]

- 12. What is the mechanism of Flurbiprofen Axetil? [synapse.patsnap.com]

- 13. Effects of pure enantiomers of flurbiprofen in comparison to racemic flurbiprofen on eicosanoid release from various rat organs ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Some biological properties of flurbiprofen, an anti-inflammatory, analgesic and antipyretic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Flurbiprofen suppresses the inflammation, proliferation, invasion and migration of colorectal cancer cells via COX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Stereoselective pharmacokinetics of flurbiprofen in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics of flurbiprofen in man. I. Area/dose relationships. | Semantic Scholar [semanticscholar.org]

- 20. wjpmr.com [wjpmr.com]

- 21. Flurbiprofen and enantiomers in ophthalmic solution tested as inhibitors of prostanoid synthesis in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and biological activity of flurbiprofen analogues as selective inhibitors of beta-amyloid(1)(-)(42) secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-stage research on 2-(4-Fluorophenyl)propanoic acid

An In-Depth Technical Guide to the Early-Stage Research of 2-(4-Fluorophenyl)propanoic Acid

Authored by: A Senior Application Scientist

Foreword: The Rationale for Investigation

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the phenylpropanoic acid scaffold is a cornerstone, giving rise to widely used therapeutics like Ibuprofen and Flurbiprofen.[1][2] This guide focuses on a closely related yet less explored molecule: this compound. Its structural similarity to Flurbiprofen—differing only by the absence of a phenyl group at the C2 position of the biphenyl system—makes it a compelling candidate for foundational research.[1][3] The fluorine substitution is of particular interest, as it can modulate physicochemical properties such as lipophilicity and metabolic stability, potentially offering a distinct pharmacological profile.

This document serves as a technical roadmap for researchers, scientists, and drug development professionals embarking on the initial evaluation of this compound. It is structured not as a rigid protocol but as a logical progression of scientific inquiry, from synthesis and validation to biological screening and mechanistic hypothesizing. Our approach emphasizes the causality behind experimental choices, ensuring that each stage builds a self-validating foundation for the next.

Part 1: Molecular Identity and Physicochemical Landscape

Before experimental work can commence, a thorough understanding of the subject molecule's fundamental properties is essential. This compound is a racemic mixture, though its individual enantiomers, (S)- and (R)-forms, can be synthesized or resolved for stereospecific investigations.[4][5][6]

Core Properties

A summary of the key physicochemical properties is crucial for handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| Molecular Formula | C₉H₉FO₂ | PubChem[3] |

| Molecular Weight | 168.16 g/mol | PubChem[3] |

| CAS Number | 75908-73-5 (Racemic) | Sigma-Aldrich[7] |

| Appearance | Off-white solid | ChemicalBook[8] |

| Boiling Point | 258.8 ± 15.0 °C (Predicted) | ChemicalBook[8] |

| pKa | 4.31 ± 0.10 (Predicted) | ChemicalBook[8] |

| Storage | Sealed in dry, Room Temperature | Sigma-Aldrich[7] |

Spectroscopic Blueprint

The identity and purity of the synthesized compound must be unequivocally confirmed. Based on its structure and data from analogous compounds, the following spectral characteristics are expected.[9][10][11]

-

¹H NMR: Resonances corresponding to the carboxylic acid proton (highly deshielded, >10 ppm), aromatic protons (in the 7-8 ppm range, showing splitting patterns consistent with a 1,4-disubstituted ring), the methine proton alpha to the carbonyl (quartet), and the methyl protons (doublet).[9]

-

¹³C NMR: Signals for the carbonyl carbon (~170-180 ppm), aromatic carbons (including the characteristic carbon-fluorine split for C4), and the aliphatic methine and methyl carbons.[9]

-

IR Spectroscopy: A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1700-1730 cm⁻¹), C-F stretching, and aromatic C-H and C=C bending vibrations.[9][12]

-

Mass Spectrometry: The molecular ion peak (M+) corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH).[12]

Part 2: Synthesis and Characterization Protocol

A reliable and scalable synthesis is the gateway to all further research. While multiple routes to arylpropanoic acids exist, a Friedel-Crafts-based approach offers a classic and understandable pathway.[13]

Synthetic Workflow: A Logical Overview

The proposed synthesis involves a two-step process: a Friedel-Crafts reaction to create the carbon skeleton, followed by hydrolysis to yield the final carboxylic acid. This approach is chosen for its use of readily available starting materials and well-understood reaction mechanisms.

Caption: A two-step synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize and purify this compound.

Materials:

-

Fluorobenzene

-

Ethyl 2-chloropropionate

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Toluene

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: Equip a three-necked flask with a dropping funnel, a condenser, and a nitrogen inlet. Charge the flask with anhydrous AlCl₃ and toluene under a nitrogen atmosphere. Cool the mixture to 0°C in an ice bath.

-

Friedel-Crafts Reaction: A mixture of fluorobenzene and ethyl 2-chloropropionate is added dropwise to the cooled AlCl₃ suspension over 2 hours, maintaining the temperature between -5°C and 5°C.[13] The choice of a Lewis acid catalyst like AlCl₃ is critical for activating the electrophile. Low-temperature control is essential to minimize side reactions and para-isomer formation.

-

Reaction Monitoring: Allow the reaction to stir at low temperature for 12-24 hours.[13] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up (Ester): Quench the reaction by slowly pouring the mixture over crushed ice and HCl. This step neutralizes the catalyst and separates the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude ethyl 2-(4-fluorophenyl)propanoate.

-

Hydrolysis: Dissolve the crude ester in a solution of aqueous NaOH and ethanol. Reflux the mixture for 2-4 hours. The hydrolysis converts the ester to its corresponding carboxylate salt.

-

Acidification and Isolation: After cooling, remove the ethanol under reduced pressure. Wash the aqueous residue with diethyl ether to remove any unreacted ester. Acidify the aqueous layer with concentrated HCl until a precipitate forms.

-

Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the final product using NMR, IR, and Mass Spectrometry, comparing the obtained data with the expected spectroscopic blueprint (Section 1.2).

Part 3: Biological Evaluation - A Tiered Screening Approach

With a validated pure compound in hand, the investigation into its biological activity can begin. Given its structural class, the primary hypothesis is that this compound will exhibit anti-inflammatory and analgesic properties.[2] A tiered approach, starting with simple, rapid in vitro assays and progressing to more complex in vivo models, is the most resource-efficient strategy.

In Vitro Anti-Inflammatory Screening Cascade

Initial screening uses assays that model key aspects of the inflammatory process at a cellular or molecular level. These methods are cost-effective and provide a first pass/fail assessment of potential activity.[14]

Caption: A tiered workflow for in vitro anti-inflammatory screening.

Protocol 1: Inhibition of Protein Denaturation

Principle: Denaturation of tissue proteins is a well-documented cause of inflammation.[15] This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein like bovine serum albumin (BSA), with a standard NSAID (e.g., Diclofenac sodium) used as a positive control.[16][17]

Methodology:

-

Prepare a reaction mixture containing 0.5 mL of the test compound at various concentrations and 0.5 mL of 5% w/v aqueous BSA.

-

Incubate the mixture at 37°C for 20 minutes.

-

Induce denaturation by heating at 72°C for 5 minutes.

-

After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

-

Calculate the percentage inhibition of denaturation relative to a vehicle control.

Protocol 2: Human Red Blood Cell (HRBC) Membrane Stabilization

Principle: The HRBC membrane is analogous to the lysosomal membrane. Stabilizing this membrane prevents the release of lysosomal enzymes and phospholipases that are released during inflammation and cause tissue damage.[15][18]

Methodology:

-

Prepare an HRBC suspension from fresh, heparinized whole blood.

-

Create a reaction mixture containing the HRBC suspension, a buffer solution, and the test compound at various concentrations.

-

Induce hemolysis by incubating the mixture in a hypotonic solution.

-

Centrifuge the mixture and measure the hemoglobin content in the supernatant using a spectrophotometer at 560 nm.

-

Calculate the percentage of membrane stabilization compared to a control without the test compound.

In Vivo Models for Pain and Inflammation

Compounds that demonstrate promising activity in vitro must then be evaluated in living systems to assess efficacy and safety.[19] Animal models are essential for studying the complex, multidimensional nature of pain and inflammation.[20][21]

Protocol 3: Carrageenan-Induced Paw Edema (Anti-Inflammatory)

Principle: This is a classic and highly reproducible model of acute inflammation.[22] Subplantar injection of carrageenan in a rodent's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling indicates its anti-inflammatory potential.[20][23]

Methodology:

-

Acclimatize male Wistar rats or Swiss albino mice for one week.

-

Measure the initial paw volume of each animal using a plethysmometer.

-

Administer the test compound (e.g., orally or intraperitoneally) at various doses. Administer a vehicle control to another group and a standard drug (e.g., Indomethacin) to a third group.

-

After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

-

Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

Protocol 4: Acetic Acid-Induced Writhing Test (Analgesic)

Principle: Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response (stretching and constriction of the abdomen) in mice. This response is mediated by the release of endogenous pain mediators like prostaglandins. A reduction in the number of writhes indicates peripheral analgesic activity.[23]

Methodology:

-

Acclimatize Swiss albino mice.

-

Administer the test compound, vehicle, or a standard analgesic (e.g., Aspirin) to different groups of mice.

-

After a set period (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally.

-

Immediately place each mouse in an individual observation chamber and count the number of writhes for a defined period (e.g., 20 minutes).

-

Calculate the percentage inhibition of writhing for each treated group compared to the vehicle control group.

Part 4: Elucidating the Mechanism of Action

A primary mechanism for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid into prostaglandins.[21][24]

The Prostaglandin Synthesis Pathway

Investigating the effect of this compound on COX-1 and COX-2 is a logical next step to determine if it follows this classic NSAID mechanism.

Caption: Hypothetical inhibition of the COX pathway by the test compound.

COX Inhibition Assay

Principle: Commercially available kits can be used to measure the inhibition of COX-1 and COX-2 enzymes in vitro. These assays typically measure the amount of prostaglandin produced from an arachidonic acid substrate in the presence and absence of the test inhibitor.

Methodology:

-

Use purified ovine COX-1 and human recombinant COX-2 enzymes.

-

In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations.

-

Initiate the reaction by adding arachidonic acid substrate.

-

Incubate for a specified time at 37°C.

-

Stop the reaction and use an ELISA-based method to quantify the amount of Prostaglandin F2α (PGF2α) produced.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2 to assess potency and selectivity.

Conclusion and Future Directions

This guide outlines a comprehensive, logical, and technically grounded framework for the initial research and development of this compound. By systematically progressing from synthesis and characterization through a tiered in vitro and in vivo screening process, researchers can efficiently build a robust data package.

The key early-stage objectives are to:

-

Establish a reliable synthesis and confirm molecular identity.

-

Demonstrate anti-inflammatory and/or analgesic activity in validated assays.

-

Gain initial insights into the mechanism of action, starting with the highly probable COX enzyme target.

Positive results from this foundational work would justify more advanced studies, including pharmacokinetic profiling, toxicity assessments, and exploration of other potential biological activities, such as those seen in related arylpropanoic acid derivatives which have shown anticancer and antimicrobial potential.[2][25] The journey from a simple scaffold to a potential therapeutic is long, but it begins with the rigorous and logical application of the principles and protocols outlined herein.

References

- Patsnap Synapse. (2025-05-27). What in vivo models are used for pain studies?

- Aragen Life Sciences. Animal Models for Pain Research | Neuropathic & Chronic Pain.

- PrepChem.com. Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid.

- Charles River Laboratories. In Vivo Pain Models.

- ChemicalBook. (2024-03-16). Flurbiprofen: Synthesis and Application.

- Sarveswaran, R., Jayasuriya, W., & Suresh, T. In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review.

- Peiris, D., et al. (2025-02-26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.

- Pharmaron. Pain, Immunology & Inflammation Models.

- Wikipedia. Flurbiprofen.

- International Association for the Study of Pain. (2022-01-17). Animal Models for Translational Pain Research.

- ChemicalBook. 75908-73-5(2-(4-fluorophenyl)propionic acid) Product Description.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 2723915, 2-(4-Fluorophenyl)propionic acid.

- Sigma-Aldrich. This compound | 75908-73-5.

- Jayasuriya, W. J. A. B. N., et al. (2017-12-20). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.

- ChemScene. 191725-90-3 | (S)-2-(4-Fluorophenyl)propanoic acid.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 6950752, (2S)-2-(4-fluorophenyl)propanoic acid.

- National Institutes of Health. New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels.

- Nile, S. H., & Park, S. W. (2025-08-08). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 3394, Flurbiprofen.

- Chem-Impex. 2-(4-Fluorophenoxy)propionic acid.

- ScienceOpen. Synthesis, characterization and pharmacological evaluation of amide prodrugs of Flurbiprofen.

- Ezung, B., et al. (2024-01-30). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources.

- Benchchem. 2-(4-Fluorophenyl)-3-phenylpropanoic Acid.

- Chem-Impex. 3-(4-Fluorophenyl)propionic acid.

- Global Substance Registration System. 2-(4-FLUOROPHENYL)PROPIONIC ACID.

- Fisher Scientific. (2025-12-19). SAFETY DATA SHEET - 3-(4-Fluorophenyl)propionic acid.

- Sigma-Aldrich. (2024-03-02). SAFETY DATA SHEET - Propionic acid.

- Google Patents. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.

- Patsnap. Preparation method of 2-(2--fluoro-4-biphenylyl) propionic acid.

- Global Substance Registration System. This compound, (2S)-.

- MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.

- ResearchGate. Antimicrobial activity of synthesized synthesized propionic acid derivatives.

- Kumar, P., et al. (2020-05-16). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate.

- International Chemical Safety Cards. ICSC 0806 - PROPIONIC ACID.

- Transtutors. (2022-04-06). Consider the spectral data for 3-(4-fluorophenyl)propanoic acid...

- precisionFDA. 2-(4-FLUOROPHENYL)PROPIONIC ACID.

- precisionFDA. This compound, (2R)-.

- Benchchem. spectroscopic analysis of N'-(4-fluorophenyl)butanediamide (NMR, IR, Mass Spec).

- Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid.

Sources

- 1. Flurbiprofen - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 2723915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. (2S)-2-(4-fluorophenyl)propanoic acid | C9H9FO2 | CID 6950752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 75908-73-5 CAS MSDS (2-(4-fluorophenyl)propionic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. (Solved) - Consider the spectral data for 3-(4-fluorophenyl)propanoic acid... (1 Answer) | Transtutors [transtutors.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. benchchem.com [benchchem.com]

- 13. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents [patents.google.com]

- 14. journalajrb.com [journalajrb.com]

- 15. researchgate.net [researchgate.net]

- 16. In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review | Semantic Scholar [semanticscholar.org]

- 17. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]

- 18. researchgate.net [researchgate.net]

- 19. What in vivo models are used for pain studies? [synapse.patsnap.com]

- 20. Animal Models for Pain Research | Neuropathic & Chronic Pain - Aragen Life Sciences [aragen.com]

- 21. iasp-pain.org [iasp-pain.org]

- 22. criver.com [criver.com]

- 23. pharmaron.com [pharmaron.com]

- 24. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

2-(4-Fluorophenyl)propanoic acid CAS number 75908-73-5

An In-Depth Technical Guide to 2-(4-Fluorophenyl)propanoic acid (CAS: 75908-73-5)

Abstract: This technical guide provides a comprehensive scientific overview of this compound (CAS No. 75908-73-5), a key fluorinated building block in organic synthesis and medicinal chemistry. We delve into its fundamental physicochemical properties, established synthetic methodologies, and detailed spectroscopic and analytical characterization. Special emphasis is placed on the compound's chirality, a critical aspect influencing biological activity, and its role as a structural motif within the 2-arylpropionic acid class of molecules, famously represented by non-steroidal anti-inflammatory drugs (NSAIDs). This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel chemical entities.

This compound is a carboxylic acid derivative belonging to the broader class of 2-arylpropionic acids, often referred to as "profens".[1][2] This structural class is of paramount importance in the pharmaceutical industry, most notably for its association with a wide range of non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Flurbiprofen.[3] The primary mechanism of action for many of these drugs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation.[2][3]

The significance of this compound lies in its dual capacity as a versatile synthetic intermediate and a core structural scaffold.[3] The strategic incorporation of a fluorine atom on the phenyl ring is a common and highly effective strategy in medicinal chemistry.[4][5] This modification can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, ultimately enhancing its drug-like characteristics.[3][5] Consequently, this compound serves as a valuable starting point for the development of novel therapeutic agents, extending beyond anti-inflammatory applications to areas such as neuroscience and oncology.[3][4][6]

Physicochemical and General Properties

A thorough understanding of the compound's fundamental properties is essential for its effective handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 75908-73-5 | [3][7][8] |

| Molecular Formula | C₉H₉FO₂ | [7][9][10] |

| Molecular Weight | 168.16 g/mol | [3][9][11] |

| IUPAC Name | This compound | [12] |

| Synonyms | 4-Fluoro-α-methylphenylacetic acid, p-Fluoro-alpha-methylphenylacetic acid | [7][12] |

| Physical Form | Liquid, Semi-Solid, or Solid | |

| Purity | Typically ≥95% | [11] |

| InChI Key | IXSCGBODJGIJNN-UHFFFAOYSA-N | [3][10] |

| Storage | Sealed in a dry environment at room temperature. |

Synthesis and Manufacturing Insights

The synthesis of this compound can be accomplished through several established routes, often starting from readily available fluorinated precursors.

Common Synthetic Strategies

Conventional methods for synthesizing 2-(4-alkylphenyl)propanoic acids often involve multi-step sequences.[3] A prevalent approach is the Friedel-Crafts reaction, which utilizes an alkylbenzene (in this case, fluorobenzene) and an acylating or alkylating agent to form a key intermediate. For instance, a Friedel-Crafts reaction between ethyl 2-chloropropionate and an alkylbenzene can yield an ethyl 2-(4-alkylphenyl)propionate intermediate, which is then hydrolyzed to the final carboxylic acid product.[13] This method is advantageous due to its use of inexpensive catalysts like anhydrous aluminum chloride and its relatively short reaction sequence.[13]

Another established route begins with 4-fluoroacetophenone.[3] More advanced methods may employ organometallic reagents; for example, a zinc reagent prepared from ethyl 2-bromopropionate can be coupled with a bromo-fluorobiphenyl precursor in the presence of a catalyst to build the core structure, which is subsequently hydrolyzed.[14]

Example Protocol: Friedel-Crafts Synthesis

This protocol is a representative example based on methodologies described for similar 2-arylpropanoic acids.[13]

Objective: To synthesize this compound via a Lewis acid-catalyzed Friedel-Crafts reaction followed by hydrolysis.

Materials:

-

Fluorobenzene

-

Ethyl 2-chloropropionate

-

Anhydrous aluminum chloride (AlCl₃)

-

Toluene (solvent)

-

Hydrochloric acid (10% aqueous solution)

-

Deionized water

-

Standard reaction glassware, inert atmosphere setup (e.g., Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride and toluene under a nitrogen atmosphere.

-

Catalyst Suspension: Cool the flask in an ice bath to 0-5 °C.

-

Reactant Addition: Prepare a mixture of fluorobenzene and ethyl 2-chloropropionate and add it dropwise to the cooled AlCl₃ suspension over 1-2 hours, maintaining the internal temperature below 5 °C.

-

Reaction: Allow the mixture to stir at 0-5 °C for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice to quench the reaction and decompose the aluminum chloride complex.

-

Intermediate Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer (toluene). Wash the organic layer with water and then with a brine solution. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude intermediate, ethyl 2-(4-fluorophenyl)propanoate.

-

Hydrolysis: Add 10% hydrochloric acid to the crude ester. Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours to facilitate hydrolysis.

-

Product Isolation: After cooling, the product may precipitate. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment are critical for ensuring the quality of this compound. A combination of spectroscopic and chromatographic techniques provides a comprehensive profile of the molecule.[3][15]

Spectroscopic Profile

Spectroscopic methods provide a unique molecular fingerprint, confirming the identity and structural integrity of the compound.[3]

| Technique | Characteristic Features |

| ¹H NMR | ~12.3 ppm (s, 1H): Carboxylic acid proton (-COOH).[8] ~7.3-7.0 ppm (m, 4H): Aromatic protons on the fluorophenyl ring.[8] ~3.7 ppm (q, 1H): Methine proton (-CH).[8] ~1.3 ppm (d, 3H): Methyl protons (-CH₃).[8] Note: Chemical shifts (δ) are approximate and can vary with the solvent used. |

| ¹³C NMR | ~175-180 ppm: Carboxylic acid carbon (-COOH). ~160-165 ppm (d): Aromatic carbon directly bonded to fluorine (C-F), showing coupling. ~115-135 ppm: Other aromatic carbons. ~45 ppm: Methine carbon (-CH). ~18 ppm: Methyl carbon (-CH₃). Note: Approximate chemical shift ranges based on typical values for similar structures.[16] |

| IR Spectroscopy | ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid. ~1700 cm⁻¹ (strong): C=O carbonyl stretch of the carboxylic acid.[16] ~1500-1600 cm⁻¹: C=C stretches of the aromatic ring.[16] ~1150-1250 cm⁻¹: C-F stretch. |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 168.17. Fragmentation patterns would typically show loss of the carboxyl group (-COOH, 45 Da) and other characteristic fragments of the fluorophenyl moiety. |

Analytical Workflow for Purity and Chiral Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing both the chemical purity and the enantiomeric composition of this compound.

Chirality: The Enantioselective Imperative

Due to the presence of an asymmetric carbon atom at the alpha position to the carboxyl group, this compound is a chiral molecule and exists as a pair of enantiomers: (S)-2-(4-fluorophenyl)propanoic acid and (R)-2-(4-fluorophenyl)propanoic acid.[3]

Biological Significance of Chirality

In the context of 2-arylpropionic acids, biological activity is often stereospecific, with one enantiomer being significantly more potent than the other.[1][17] For most NSAIDs in this class, the (S)-enantiomer is responsible for the therapeutic anti-inflammatory effects, while the (R)-enantiomer is largely inactive.[2][17]

A fascinating and crucial aspect of this class of compounds is the unidirectional metabolic chiral inversion that occurs in vivo.[1][17] The body can convert the inactive (R)-enantiomer into the active (S)-enantiomer, but not the reverse.[17][18] This process effectively makes the (R)-enantiomer a prodrug of its (S)-antipode.[1] The mechanism is believed to proceed via the enzymatic formation of a coenzyme A (CoA) thioester, which allows for epimerization at the chiral center, followed by hydrolysis to release the inverted (S)-enantiomer.[1][2]

Chiral Separation Methodologies